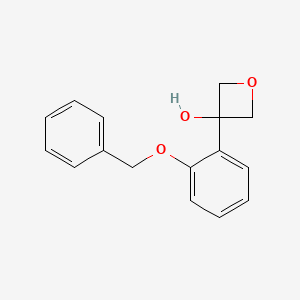
7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Méthodes De Préparation
The synthesis of 7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C, followed by reaction with sodium azides, can yield chromene derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the phenyl ring or the chromene moiety. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols or alkanes.
Applications De Recherche Scientifique
7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex chromene derivatives.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer, microbial infections, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In terms of antimicrobial activity, the compound can disrupt microbial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL can be compared with other similar compounds, such as:
7-METHOXY-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE: This compound has a similar chromene structure but with different substituents, leading to variations in biological activity.
6-HEXYL-7-METHOXY-4-PHENYL-CHROMEN-2-ONE: Another chromene derivative with distinct substituents, which affects its chemical and biological properties.
7-METHOXY-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE: This compound differs in the position and type of substituents, resulting in unique applications and activities.
The uniqueness of 7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL lies in its specific substituents, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
66821-52-1 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
7-methoxy-2-phenyl-2H-chromen-6-ol |
InChI |
InChI=1S/C16H14O3/c1-18-16-10-15-12(9-13(16)17)7-8-14(19-15)11-5-3-2-4-6-11/h2-10,14,17H,1H3 |
Clé InChI |
WIABBHIPIMNVIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=CC(OC2=C1)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)



![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)




![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)

![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)
